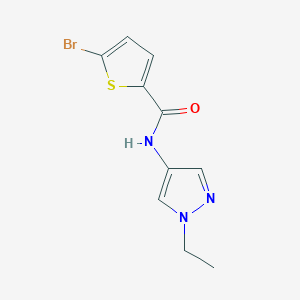![molecular formula C17H16BrNO2 B14911006 Ethyl 3-bromo-4,9-dihydro-2H-4,9-ethanobenzo[f]isoindole-1-carboxylate](/img/structure/B14911006.png)
Ethyl 3-bromo-4,9-dihydro-2H-4,9-ethanobenzo[f]isoindole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-4,9-dihydro-2H-4,9-ethanobenzo[f]isoindole-1-carboxylate is a complex organic compound belonging to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems found in various natural products and drugs. This compound is particularly interesting due to its unique structure, which includes a bromine atom and an ethyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4,9-dihydro-2H-4,9-ethanobenzo[f]isoindole-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by cyclization and esterification reactions. For instance, starting from a substituted benzene derivative, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The cyclization step often involves the use of strong acids or bases to form the isoindole ring system. Finally, esterification with ethanol in the presence of an acid catalyst like sulfuric acid yields the desired ethyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, can be applied to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-4,9-dihydro-2H-4,9-ethanobenzo[f]isoindole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Cyclization Reactions: Further cyclization can lead to the formation of more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a carboxylic acid or ketone .
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-4,9-dihydro-2H-4,9-ethanobenzo[f]isoindole-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which Ethyl 3-bromo-4,9-dihydro-2H-4,9-ethanobenzo[f]isoindole-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the ethyl ester group can influence its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-chloro-4,9-dihydro-2H-4,9-ethanobenzo[f]isoindole-1-carboxylate
- Ethyl 3-iodo-4,9-dihydro-2H-4,9-ethanobenzo[f]isoindole-1-carboxylate
- Ethyl 3-fluoro-4,9-dihydro-2H-4,9-ethanobenzo[f]isoindole-1-carboxylate
Uniqueness
Ethyl 3-bromo-4,9-dihydro-2H-4,9-ethanobenzo[f]isoindole-1-carboxylate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate. Additionally, the ethyl ester group enhances its solubility and reactivity in organic solvents, facilitating its use in diverse synthetic applications .
Propiedades
Fórmula molecular |
C17H16BrNO2 |
|---|---|
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
ethyl 12-bromo-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6,9,12-pentaene-10-carboxylate |
InChI |
InChI=1S/C17H16BrNO2/c1-2-21-17(20)15-13-11-7-8-12(14(13)16(18)19-15)10-6-4-3-5-9(10)11/h3-6,11-12,19H,2,7-8H2,1H3 |
Clave InChI |
PWBQGQNHKUXESR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C3CCC(C2=C(N1)Br)C4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)

![2-{(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14910992.png)
